L-Cysteic acid monohydrate

Catalog No.
S1767624
CAS No.
23537-25-9
M.F
C3H9NO6S
M. Wt
187.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteic acid monohydrate

CAS Number

23537-25-9

Product Name

L-Cysteic acid monohydrate

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid;hydrate

Molecular Formula

C3H9NO6S

Molecular Weight

187.17 g/mol

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1

InChI Key

PCPIXZZGBZWHJO-DKWTVANSSA-N

SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O

Synonyms

L-Cysteicacidmonohydrate;23537-25-9;UNII-VN8X20T18R;(R)-2-Amino-3-sulfopropanoicacidhydrate;(R)-2-Amino-3-sulfopropionicacid;L-CysteicAcidHydrate;beta-Sulfo-L-alanine;C3H9NO6S;cysteinesulfonicacidhydrate;Cysteicacidmonohydrate,l-;SCHEMBL1157749;VN8X20T18R;30170_SIGMA;CTK3J4525;L-2-Amino-3-sulfopropionicacid;L-Cysteicacidmonohydrate[MI];MolPort-003-929-596;PCPIXZZGBZWHJO-DKWTVANSSA-N;L-Alanine,3-sulfo-,monohydrate;MFCD00149544;Alanine,3-sulfo-,monohydrate,l-;AKOS016011092;L-Alanine,3-sulfo-,hydrate(1:1);AK122208;KB-53169

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O.O

Aspartate Analogue and Inhibitor

L-Cysteic acid structurally resembles the amino acid L-aspartate. This similarity allows it to act as a competitive inhibitor of the bacterial aspartate-alanine antiporter (AspT) . This protein transports aspartate across the bacterial cell membrane, and L-cysteic acid's inhibition helps researchers study aspartate metabolism and its role in bacterial physiology.

Monomeric Surfactant Development

L-Cysteic acid's unique structure with a hydrophilic head group and a hydrophobic tail makes it a potential building block for the development of novel surfactants . These molecules can have various applications in areas like detergency, drug delivery, and material science. Research is ongoing to explore the potential of L-cysteic acid-based surfactants and their properties.

Studies of Excitatory Amino Acids in the Brain

L-Cysteic acid shares similarities with cysteine sulfinic acid, a naturally occurring neuromodulator in the brain. This property allows researchers to use L-cysteic acid as a tool to investigate the function of cysteine sulfinic acid receptors, which are involved in excitatory neurotransmission . By studying how L-cysteic acid interacts with these receptors, scientists can gain insights into their role in brain function and potential therapeutic targets for neurological disorders.

L-CAM is an oxidized form of the essential amino acid L-cysteine []. This oxidation process replaces the sulfhydryl group (-SH) of cysteine with a sulfinic acid group (-SO2H) []. L-CAM is naturally occurring as an endogenous metabolite, a product of cellular processes.

Its significance lies in its diverse research applications. L-CAM acts as a competitive inhibitor for bacterial aspartate transporters []. It also finds use in developing new types of surfactants due to its unique structure []. Additionally, L-CAM serves as a tool in brain research by mimicking the effects of certain excitatory amino acid receptors [].


Molecular Structure Analysis

L-CAM possesses a C3H9NO6S structure, containing a carbon backbone, amino group, carboxylic acid group, sulfinic acid group, and a sulfur atom []. The L-configuration refers to the stereochemistry of the molecule, with the amino group positioned on the left side of the carbon chain [].

A key feature is the sulfinic acid group, responsible for L-CAM's functionality as an aspartate analogue and its interaction with specific receptors []. The overall structure allows L-CAM to participate in various chemical interactions.


Chemical Reactions Analysis

Synthesis

L-CAM can be synthesized through the oxidation of L-cysteine using various methods, including enzymatic or chemical oxidation with hydrogen peroxide [].

Chemical Equation (Enzymatic Oxidation):

L-cysteine + O2 -> L-cysteic acid + H2O2 [Equation not balanced, reference needed]

Other Reactions

L-CAM might participate in hydrolysis reactions under specific conditions, breaking down into its constituent components []. However, detailed information on specific reaction rates and conditions is limited in currently available research.

UNII

VN8X20T18R

Wikipedia

L-cysteic acid monohydrate

Dates

Modify: 2023-08-15

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